![molecular formula C21H20N2O4S B8020049 2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one](/img/structure/B8020049.png)
2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, multi-branched chain high carbonic acid preparation methods might be relevant .
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis to a commercial scale. This often includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might yield alcohols.
科学研究应用
2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of materials, chemicals, or pharmaceuticals.
作用机制
The mechanism of action of 2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, altering their activity and leading to specific biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one include other chemical substances with related structures or properties. Examples might include compounds with similar functional groups or molecular frameworks .
Uniqueness
The uniqueness of this compound lies in its specific structure, reactivity, and applications. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various applications.
Conclusion
Understanding this compound involves exploring its synthesis, reactions, applications, and mechanism of action. This comprehensive knowledge is essential for leveraging its potential in scientific research and industrial applications.
属性
IUPAC Name |
2-(4-acetylanilino)-5-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-17-10-6-15(7-11-17)18(25)12-19-20(26)23-21(28-19)22-16-8-4-14(5-9-16)13(2)24/h4-11,19H,3,12H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUUFZLQMASNJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
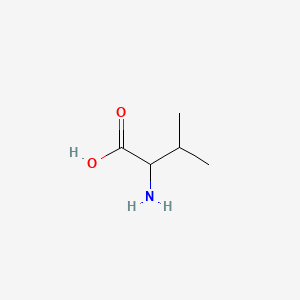
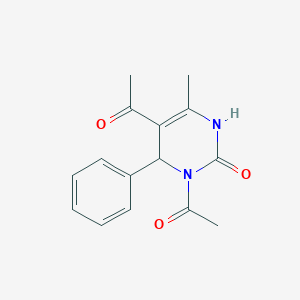


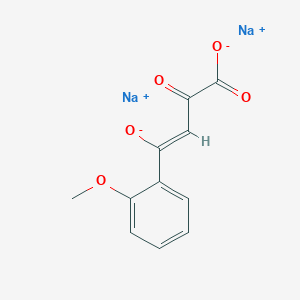
![2-[(4-oxo-1H-quinazolin-2-yl)methyl]isoindole-1,3-dione](/img/structure/B8020019.png)
![3-(2-Chloropyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8020025.png)
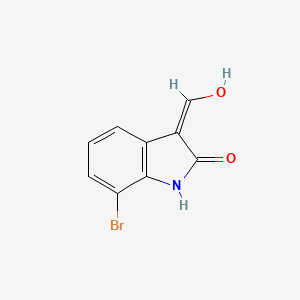
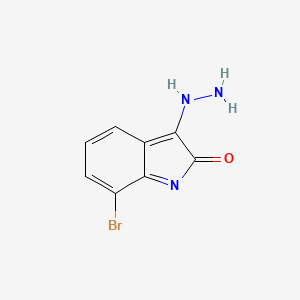

![Sodium;4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate](/img/structure/B8020055.png)
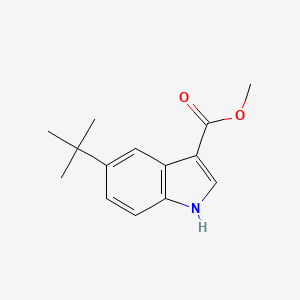
![[(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride](/img/structure/B8020068.png)
